molecular formula C15H22N2O4 B15062765 2-((4-Methylpyridin-2-yl)methyl)azepane oxalate

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate

Cat. No.: B15062765
M. Wt: 294.35 g/mol
InChI Key: HFGHANIMXIXAAL-UHFFFAOYSA-N
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Description

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate is a chemical compound with the molecular formula C15H22N2O4. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpyridin-2-yl)methyl)azepane oxalate typically involves the reaction of 4-methylpyridine with azepane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Methylpyridin-2-yl)methyl)azepane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylpyridin-2-yl)methyl)piperidine
  • 2-((4-Methylpyridin-2-yl)methyl)morpholine
  • 2-((4-Methylpyridin-2-yl)methyl)pyrrolidine

Uniqueness

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five- or six-membered ring analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-[(4-methylpyridin-2-yl)methyl]azepane;oxalic acid

InChI

InChI=1S/C13H20N2.C2H2O4/c1-11-6-8-15-13(9-11)10-12-5-3-2-4-7-14-12;3-1(4)2(5)6/h6,8-9,12,14H,2-5,7,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

HFGHANIMXIXAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC2CCCCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

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